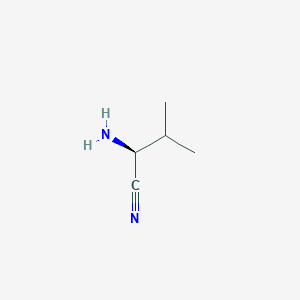

(S)-2-amino-3-methylbutanenitrile

描述

(S)-2-Amino-3-methylbutanenitrile (CAS: 1798904-30-9; molecular formula: C₅H₉N₂) is a chiral nitrile compound with a branched alkyl chain and a primary amine group. This stereospecific configuration (S-enantiomer) is critical in pharmaceutical and agrochemical synthesis, where enantiopurity often dictates biological activity . The compound’s nitrile group enhances reactivity in nucleophilic additions or reductions, while the amine group allows for further functionalization. It is commercially available as a hydrochloride salt (C₅H₁₁ClN₂; molecular weight: 134.61) to improve solubility and stability, though bulk quantities require custom synthesis .

属性

分子式 |

C5H10N2 |

|---|---|

分子量 |

98.15 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-methylbutanenitrile |

InChI |

InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3/t5-/m1/s1 |

InChI 键 |

ZMMPZEFSSVTIIW-RXMQYKEDSA-N |

手性 SMILES |

CC(C)[C@@H](C#N)N |

规范 SMILES |

CC(C)C(C#N)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

Key analogs and their properties are summarized below:

Physicochemical and Commercial Comparison

- Reactivity: The nitrile group in this compound enables reactions like hydrolysis to carboxylic acids or reduction to amines, unlike the ester or amide analogs .

- Commercial Status: Discontinuation of this compound (CymitQuimica, 2025) suggests synthesis challenges or niche demand, whereas its hydrochloride salt remains available for specialized applications .

Research Findings and Trends

- Functional Group Impact : Nitriles generally exhibit higher reactivity than esters or amides, making them preferable for stepwise synthesis .

- Enantiomeric Significance: The (S)-configuration of 2-amino-3-methylbutanenitrile is critical for binding to chiral receptors, a feature absent in dimethyl or ester analogs .

- Market Dynamics : Discontinuation of the free base form () highlights shifting industry preferences toward stabilized salts or alternative nitrile derivatives .

准备方法

Reaction Mechanism and Substrate Selection

The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of isobutyraldehyde, forming an imine intermediate. Subsequent cyanide addition generates the α-aminonitrile. For 2-amino-3-methylbutanenitrile, isobutyraldehyde serves as the aldehyde precursor, while potassium cyanide or hydrogen cyanide provides the cyanide source.

Representative Reaction Conditions

| Parameter | Specification |

|---|---|

| Aldehyde | Isobutyraldehyde |

| Cyanide Source | KCN or HCN |

| Solvent | Aqueous ethanol or methanol |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (theoretical) |

The racemic product requires resolution to isolate the (S)-enantiomer, necessitating subsequent chiral separation techniques.

Resolution of Racemic 2-Amino-3-Methylbutanenitrile

Racemic mixtures obtained via Strecker synthesis are resolved using chiral resolving agents, such as L-tartaric acid, to isolate the desired (S)-enantiomer.

Diastereomeric Salt Formation

The racemic aminonitrile is treated with L-tartaric acid in a polar solvent (e.g., ethanol), forming diastereomeric salts. These salts exhibit distinct solubility profiles, enabling separation via fractional crystallization.

Example Resolution Protocol

-

Reagents :

-

Racemic 2-amino-3-methylbutanenitrile: 50 mmol

-

L-Tartaric acid: 55 mmol

-

Ethanol: 100 mL

-

-

Procedure :

-

Dissolve the racemic mixture and L-tartaric acid in ethanol under reflux.

-

Cool to 4°C to precipitate the (S)-enantiomer-tartrate complex.

-

Filter and recrystallize the salt.

-

Liberate the free (S)-aminonitrile using a weak base (e.g., NaHCO₃).

-

Performance Metrics

| Metric | Value |

|---|---|

| Enantiomeric Excess | 90–95% |

| Isolated Yield | 30–40% |

This method, exemplified in patent EP0332379A2, demonstrates moderate yields but high enantioselectivity.

Asymmetric Catalytic Strecker Synthesis

Recent advances employ chiral catalysts to directly synthesize (S)-2-amino-3-methylbutanenitrile without requiring resolution. Catalysts such as thiourea-based organocatalysts or metal-ligand complexes induce enantioselectivity during cyanide addition.

Chiral Catalyst Systems

-

Organocatalysts : Bifunctional thiourea catalysts promote asymmetric induction via hydrogen bonding.

-

Metal Complexes : Zinc-Schiff base complexes coordinate the imine intermediate, steering cyanide attack to the si face.

Typical Reaction Parameters

| Parameter | Organocatalytic | Metal-Catalyzed |

|---|---|---|

| Catalyst Loading | 5–10 mol% | 2–5 mol% |

| Solvent | Dichloromethane | Toluene |

| Temperature | -20°C | 25°C |

| Enantiomeric Excess | 80–88% | 85–92% |

While these methods reduce post-synthetic steps, scalability remains challenging due to catalyst cost and sensitivity.

Industrial Production Techniques

Commercial-scale production prioritizes cost efficiency and throughput, often employing continuous-flow reactors to enhance mixing and thermal control.

Continuous-Flow Strecker Synthesis

-

Reactor Type : Tubular reactor with in-line pH and temperature monitoring.

-

Advantages :

-

Reduced reaction time (4–6 hours).

-

Improved yield (70–80%) via precise reagent stoichiometry.

-

-

Downstream Processing :

-

Centrifugal partition chromatography for enantiomer separation.

-

Crystallization using chiral co-solvents (e.g., (R)-methyl lactate).

-

Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 10–15 metric tons |

| Purity | ≥99% (HPLC) |

| Enantiomeric Excess | ≥98% |

Comparative Analysis of Methodologies

| Method | Yield | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Strecker + Resolution | 30–40% | 90–95% | Moderate | Low |

| Asymmetric Catalysis | 50–60% | 80–92% | Low | High |

| Industrial Flow | 70–80% | ≥98% | High | Moderate |

常见问题

Q. How is (S)-2-amino-3-methylbutanenitrile synthesized, and what analytical methods confirm its structure and enantiopurity?

Methodological Answer: this compound is typically synthesized via multi-step organic reactions, such as Strecker synthesis or enzymatic resolution, to ensure stereochemical integrity. The hydrochloride salt form (CAS 1798904-30-9) is stabilized for storage . Structural confirmation employs:

- 1H/13C NMR spectroscopy to verify backbone and functional groups.

- Mass spectrometry (MS) for molecular weight validation (134.61 g/mol) .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm enantiopurity. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers, ensuring >99% ee .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

Methodological Answer: Key properties include:

- Molecular weight : 134.61 g/mol (hydrochloride salt) .

- Storage : 4°C in airtight, light-protected containers to prevent degradation .

- Reactivity : The nitrile group participates in nucleophilic additions, while the amino group enables salt formation or derivatization.

Handling requires inert atmospheres (N2/Ar) for moisture-sensitive reactions. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions, while aqueous solubility is limited.

Q. What safety protocols are recommended for handling this compound hydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing and reactions due to potential dust formation.

- Waste Disposal : Neutralize with dilute acid (e.g., 1M HCl) before aqueous disposal.

- Data Gaps : Safety data sheets (SDS) may lack toxicity profiles; conduct risk assessments using analog compounds (e.g., nitrile-containing amines) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

Methodological Answer: The (S)-configuration dictates interactions with chiral biomolecules. For example:

- Enzyme Binding : Enantiomers exhibit differential binding to aminotransferases due to spatial compatibility. Use kinetic assays (e.g., UV-Vis monitoring of cofactor NADH depletion) to compare reaction rates between (S)- and (R)-forms .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., nitrilases) to map stereochemical binding motifs .

- Pharmacological Studies : In vitro assays (e.g., receptor binding or cytotoxicity) under controlled pH and temperature reveal enantiomer-specific effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and quantify impurities (e.g., residual solvents) via GC-MS.

- Salt vs. Free Base : Compare hydrochloride salt (CAS 1798904-30-9) and free base forms in bioassays, as solubility and bioavailability differ .

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, assay buffers) across labs. Use positive controls (e.g., known enzyme inhibitors) to calibrate results.

Q. What strategies optimize structure-activity relationship (SAR) studies using this compound as a scaffold?

Methodological Answer:

- Functional Group Modifications :

- Replace the nitrile with amides or esters to alter electrophilicity.

- Introduce alkyl/aryl groups at the methyl position to probe steric effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) binding assays .

- Bioisosteric Replacements : Substitute the amino group with guanidine or hydroxylamine to modulate basicity and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。